molecular formula C8H11NO8 B141607 2,2'-azanediyldisuccinic acid CAS No. 131669-35-7

2,2'-azanediyldisuccinic acid

Cat. No. B141607
Key on ui cas rn: 131669-35-7
M. Wt: 249.17 g/mol
InChI Key: PQHYOGIRXOKOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05362412

Procedure details

A mixture of 12.77 g (110 mmol) maleic acid, 19.2 g (300 mmol) of 28% aqueous ammonia, and 13.3 g (100 mmol) aspartic acid in 75 ml water was heated to 95° C. with stirring. The solution was adjusted to a pH of 9 with 10% aqueous sodium hydroxide, then stored at 95° C. for 20 hours. The resulting clear solution was cooled to room temperature and 11.95 g (300 mmol) concentrated hydrochloric acid was added. The resulting precipitate of maleic and fumeric acid was removed by filtration, and the supernatant was concentrated under pressure to yield the product as a white solid.
Quantity
12.77 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.95 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:6])=[O:5].N.[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14].[OH-].[Na+].Cl>O>[NH:10]([CH:11]([CH2:12][C:13]([OH:15])=[O:14])[C:16]([OH:18])=[O:17])[CH:3]([CH2:2][C:1]([OH:8])=[O:7])[C:4]([OH:6])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
12.77 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
19.2 g
Type
reactant
Smiles
N
Name
Quantity
13.3 g
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
11.95 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting precipitate of maleic and fumeric acid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the supernatant was concentrated under pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N(C(C(=O)O)CC(=O)O)C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05362412

Procedure details

A mixture of 12.77 g (110 mmol) maleic acid, 19.2 g (300 mmol) of 28% aqueous ammonia, and 13.3 g (100 mmol) aspartic acid in 75 ml water was heated to 95° C. with stirring. The solution was adjusted to a pH of 9 with 10% aqueous sodium hydroxide, then stored at 95° C. for 20 hours. The resulting clear solution was cooled to room temperature and 11.95 g (300 mmol) concentrated hydrochloric acid was added. The resulting precipitate of maleic and fumeric acid was removed by filtration, and the supernatant was concentrated under pressure to yield the product as a white solid.
Quantity
12.77 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.95 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:6])=[O:5].N.[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14].[OH-].[Na+].Cl>O>[NH:10]([CH:11]([CH2:12][C:13]([OH:15])=[O:14])[C:16]([OH:18])=[O:17])[CH:3]([CH2:2][C:1]([OH:8])=[O:7])[C:4]([OH:6])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
12.77 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
19.2 g
Type
reactant
Smiles
N
Name
Quantity
13.3 g
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
11.95 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting precipitate of maleic and fumeric acid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the supernatant was concentrated under pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N(C(C(=O)O)CC(=O)O)C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.